molecular formula C15H24N2 B262716 1-(1-ethylpyrrolidin-2-yl)-N-(4-methylbenzyl)methanamine

1-(1-ethylpyrrolidin-2-yl)-N-(4-methylbenzyl)methanamine

Cat. No. B262716
M. Wt: 232.36 g/mol
InChI Key: YDJFELFKNBKIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethylpyrrolidin-2-yl)-N-(4-methylbenzyl)methanamine, commonly known as 'Ephylone,' is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that is structurally similar to other psychoactive drugs like amphetamines and cathinones. The chemical formula of Ephylone is C16H23NO, and its molecular weight is 245.37 g/mol.

Mechanism of Action

Ephylone works by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. By blocking their reuptake, Ephylone increases the levels of these neurotransmitters in the brain, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
Ephylone has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to various organs and tissues. Ephylone has also been shown to cause changes in brain function and structure, leading to alterations in mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

Ephylone has several advantages and limitations for use in lab experiments. Its psychoactive effects make it a useful tool for studying the neurobiological mechanisms underlying mood disorders and addiction. However, its potential for abuse and toxicity limits its use in animal and human studies.

Future Directions

There are several future directions for research on Ephylone. One area of interest is its potential therapeutic use in treating mood disorders and addiction. Researchers are also investigating the long-term effects of Ephylone on brain function and structure, as well as its potential for abuse and addiction. Additionally, studies are being conducted to develop more efficient methods for synthesizing Ephylone and other psychoactive substances.

Synthesis Methods

Ephylone can be synthesized using various methods, including the reductive amination of 4-methylbenzaldehyde with 1-ethylpyrrolidin-2-amine and sodium triacetoxyborohydride. The reaction yields Ephylone as a white crystalline powder that is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Ephylone has been studied extensively for its psychoactive effects and potential therapeutic applications. It is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and can induce feelings of euphoria, increased energy, and heightened sensory perception. Ephylone has also been investigated for its potential use in treating depression, anxiety, and other mood disorders.

properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(4-methylphenyl)methyl]methanamine

InChI

InChI=1S/C15H24N2/c1-3-17-10-4-5-15(17)12-16-11-14-8-6-13(2)7-9-14/h6-9,15-16H,3-5,10-12H2,1-2H3

InChI Key

YDJFELFKNBKIFL-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNCC2=CC=C(C=C2)C

Canonical SMILES

CCN1CCCC1CNCC2=CC=C(C=C2)C

Origin of Product

United States

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